molecular formula C17H19NO2 B289001 [1,1'-Biphenyl]-4-yl diethylcarbamate

[1,1'-Biphenyl]-4-yl diethylcarbamate

Cat. No.: B289001
M. Wt: 269.34 g/mol
InChI Key: YEUQFHJXAMONQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-yl diethylcarbamate is a carbamate derivative featuring a biphenyl moiety substituted at the 4-position with a diethylcarbamate group (-O(C=O)N(CH₂CH₃)₂). Carbamates are known for their enhanced hydrolytic stability compared to esters, making them pharmacologically relevant in drug design for improved metabolic resistance.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(4-phenylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

YEUQFHJXAMONQK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Biphenyl Derivatives

Compound Name Structure Type Substitution Position Key Functional Group Biological Activity (Reported) Reference
[1,1'-Biphenyl]-4-yl diethylcarbamate Carbamate 4-position Diethylcarbamate Not reported -
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl benzoate (2p) Ester 4-position Benzoyloxy Antityrosinase (IC₅₀ ~ kojic acid)
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Carbamate 2-position Piperidinylcarbamate Not reported
4-(di([1,1'-Biphenyl]-4-yl)amino)benzaldehyde Aldehyde 4-position Dialkylamino benzaldehyde Not reported (84.8% synthesis yield)

Key Observations:

  • Substitution Position: The 4-position substitution in biphenyl derivatives (e.g., this compound and compound 2p) may enhance molecular packing in crystalline states compared to 2-position analogs, as observed in X-ray diffraction studies.
  • Synthetic Feasibility: Related biphenyl aldehydes (e.g., 4-(di([1,1'-biphenyl]-4-yl)amino)benzaldehyde) have been synthesized with high yields (84.8%), suggesting efficient routes for biphenyl carbamates.

Computational Docking Studies

Computational tools like GOLD (Genetic Optimisation for Ligand Docking) have been employed to predict binding modes of biphenyl derivatives. For example:

  • Hypothetical Docking: The diethylcarbamate group may occupy hydrophobic pockets or form hydrogen bonds with residues near the active site, differing from ester analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.